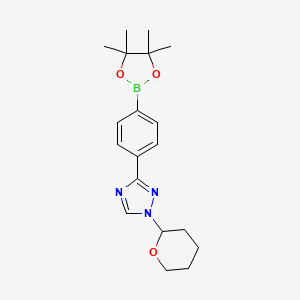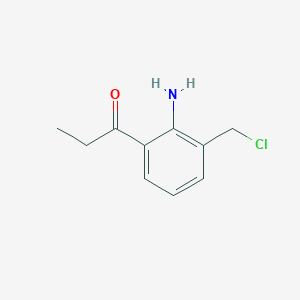
Phenol, 2-(1H-benzimidazol-2-yl)-4,6-dibromo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 2-(1H-benzimidazol-2-yl)-4,6-dibromo- is a compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-(1H-benzimidazol-2-yl)-4,6-dibromo- typically involves the condensation of ortho-phenylenediamine with a suitable aldehyde, followed by bromination. One common method is:
Condensation Reaction: Ortho-phenylenediamine reacts with an aldehyde in the presence of an acid catalyst to form the benzimidazole core.
Bromination: The resulting benzimidazole derivative is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like chloroform or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 2-(1H-benzimidazol-2-yl)-4,6-dibromo- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atoms can be reduced to hydrogen atoms under specific conditions.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic medium.
Reduction: Zinc dust in acetic acid or catalytic hydrogenation.
Substitution: Sodium methoxide (NaOCH₃) in methanol or sodium ethoxide (NaOEt) in ethanol.
Major Products
Oxidation: Quinone derivatives.
Reduction: Phenol, 2-(1H-benzimidazol-2-yl)-4,6-dihydro-.
Substitution: Phenol, 2-(1H-benzimidazol-2-yl)-4,6-disubstituted-.
Aplicaciones Científicas De Investigación
Phenol, 2-(1H-benzimidazol-2-yl)-4,6-dibromo- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with DNA and proteins.
Medicine: Investigated for its potential anticancer, antimicrobial, and antiviral activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of Phenol, 2-(1H-benzimidazol-2-yl)-4,6-dibromo- involves its interaction with biological macromolecules such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, leading to cell death. It may also inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Comparación Con Compuestos Similares
Phenol, 2-(1H-benzimidazol-2-yl)-4,6-dibromo- can be compared with other benzimidazole derivatives such as:
Phenol, 2-(1H-benzimidazol-2-yl)-4,6-dichloro-: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and biological activity.
Phenol, 2-(1H-benzimidazol-2-yl)-4,6-difluoro-:
Phenol, 2-(1H-benzimidazol-2-yl)-4,6-dimethyl-: Methyl groups instead of bromine, affecting the compound’s steric and electronic characteristics.
The uniqueness of Phenol, 2-(1H-benzimidazol-2-yl)-4,6-dibromo- lies in its bromine atoms, which enhance its reactivity and potential for various applications in medicinal chemistry and material science.
Propiedades
Número CAS |
62871-29-8 |
|---|---|
Fórmula molecular |
C13H8Br2N2O |
Peso molecular |
368.02 g/mol |
Nombre IUPAC |
2-(1H-benzimidazol-2-yl)-4,6-dibromophenol |
InChI |
InChI=1S/C13H8Br2N2O/c14-7-5-8(12(18)9(15)6-7)13-16-10-3-1-2-4-11(10)17-13/h1-6,18H,(H,16,17) |
Clave InChI |
ZLUDVWPICUNDGE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)NC(=N2)C3=C(C(=CC(=C3)Br)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


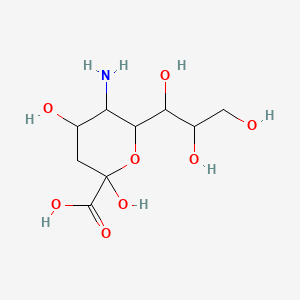
![3-{[3-(2,3-Difluorophenyl)-5-sulfanyl-1,2,4-triazol-4-yl]methyl}benzoic acid](/img/structure/B14071925.png)
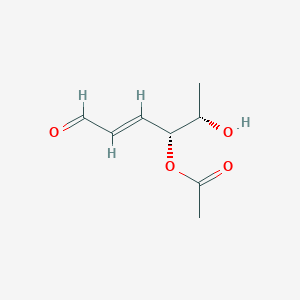

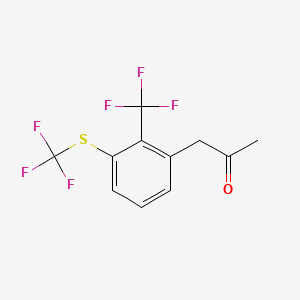
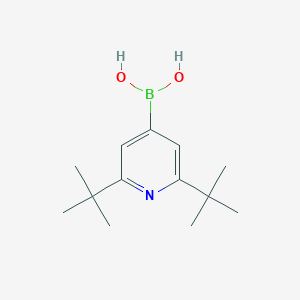
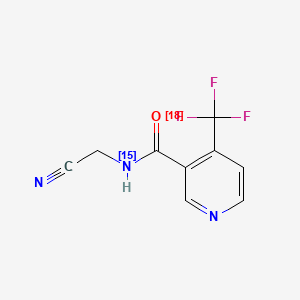
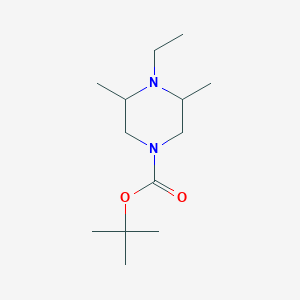

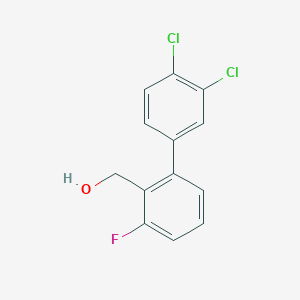
![{Chloro[methoxy(dimethyl)silyl]methylene}bis(trimethylsilane)](/img/structure/B14071969.png)
